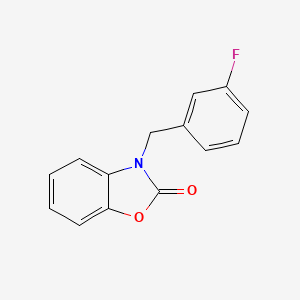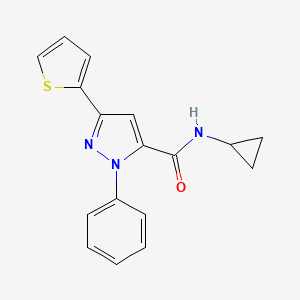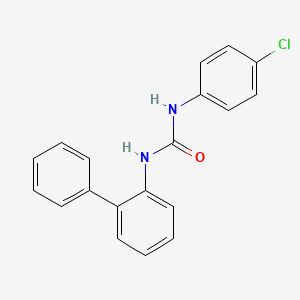![molecular formula C16H13FN4S B5707690 4-[(3-fluorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5707690.png)
4-[(3-fluorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-fluorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, commonly known as FBMT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FBMT is a triazole derivative that possesses a unique chemical structure with a thiol group and an azo group.
Mécanisme D'action
The mechanism of action of FBMT is not fully understood, but it is believed to act through multiple pathways. FBMT has been found to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and inflammation. It also induces oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
FBMT has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and urease. FBMT has also been found to possess antioxidant activity, which helps in reducing oxidative stress and preventing cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
FBMT has several advantages for lab experiments, including its simple synthesis method, high yield, and low toxicity. However, FBMT has some limitations, such as poor solubility in water, which makes it difficult to use in some experiments.
Orientations Futures
FBMT has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some future directions for research on FBMT include:
1. Developing novel formulations of FBMT to improve its solubility and bioavailability.
2. Studying the pharmacokinetics and pharmacodynamics of FBMT in vivo to determine its efficacy and safety.
3. Investigating the mechanism of action of FBMT in more detail to identify its molecular targets.
4. Exploring the potential of FBMT as a therapeutic agent for other diseases such as Alzheimer's disease and diabetes.
Conclusion:
FBMT is a promising chemical compound with potential therapeutic applications in various diseases. Its unique chemical structure and multiple pharmacological properties make it an attractive candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FBMT have been discussed in this paper. Further research is needed to fully understand the potential of FBMT as a therapeutic agent.
Méthodes De Synthèse
FBMT can be synthesized by a simple and efficient method using the condensation reaction of 3-fluorobenzaldehyde, 4-methylphenylhydrazine, and 4-amino-5-mercapto-1,2,4-triazole in the presence of a catalyst. The reaction is carried out under reflux in ethanol, and the product is obtained in good yield after purification by recrystallization.
Applications De Recherche Scientifique
FBMT has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. FBMT has shown promising results as an anticancer agent by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been found to possess anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of inflammatory diseases and microbial infections.
Propriétés
IUPAC Name |
4-[(3-fluorophenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4S/c1-11-5-7-13(8-6-11)15-19-20-16(22)21(15)18-10-12-3-2-4-14(17)9-12/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJWEWBHXVTXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-fluorophenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-allyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5707609.png)


![ethyl 2-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5707639.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707642.png)
![4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5707649.png)
![[(2-ethoxy-1-naphthyl)methylene]malononitrile](/img/structure/B5707655.png)






![5-(2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetrazole](/img/structure/B5707709.png)